molecular formula C14H13N3O2 B7536626 N-(imidazo[1,2-a]pyridin-2-ylmethyl)-2-methylfuran-3-carboxamide

N-(imidazo[1,2-a]pyridin-2-ylmethyl)-2-methylfuran-3-carboxamide

Cat. No. B7536626
M. Wt: 255.27 g/mol
InChI Key: JMGTYDGPJYFSHM-UHFFFAOYSA-N
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Description

N-(imidazo[1,2-a]pyridin-2-ylmethyl)-2-methylfuran-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a small molecule inhibitor that targets specific enzymes and proteins, making it a promising candidate for the development of new drugs. In

Mechanism of Action

The mechanism of action of N-(imidazo[1,2-a]pyridin-2-ylmethyl)-2-methylfuran-3-carboxamide involves the inhibition of specific enzymes and proteins. For example, it has been shown to inhibit the activity of the enzyme PARP-1, which plays a role in DNA repair and cell death. By inhibiting this enzyme, this compound can induce cell death in cancer cells. It has also been found to inhibit the activity of certain proteins that are involved in inflammation, making it a potential candidate for the treatment of inflammatory diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. For example, it has been found to induce cell death in cancer cells, inhibit inflammation, and have antimicrobial properties. It has also been shown to have a low toxicity profile, making it a promising candidate for further development.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(imidazo[1,2-a]pyridin-2-ylmethyl)-2-methylfuran-3-carboxamide is its specificity. It targets specific enzymes and proteins, making it a potentially safer and more effective treatment option compared to traditional chemotherapy drugs that can have off-target effects. However, one of the limitations of this compound is its low solubility, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of N-(imidazo[1,2-a]pyridin-2-ylmethyl)-2-methylfuran-3-carboxamide. One area of research could focus on optimizing the synthesis method to improve the yield and purity of the compound. Another area of research could focus on developing new analogs of this compound to improve its solubility and efficacy. In addition, further studies could be conducted to explore its potential therapeutic applications in other diseases, such as Alzheimer's disease and cardiovascular disease.
Conclusion:
In conclusion, this compound is a promising compound that has the potential to be developed into new drugs for the treatment of various diseases. Its specificity and low toxicity profile make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of N-(imidazo[1,2-a]pyridin-2-ylmethyl)-2-methylfuran-3-carboxamide involves a series of chemical reactions that require expertise in organic chemistry. The most commonly used method for synthesizing this compound involves the reaction of 4-chloro-3-nitrobenzoic acid with 2-methylfuran in the presence of a base such as potassium carbonate. The resulting product is then treated with imidazole to form the final compound.

Scientific Research Applications

N-(imidazo[1,2-a]pyridin-2-ylmethyl)-2-methylfuran-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in various diseases, including cancer, inflammation, and autoimmune disorders. In addition, it has been found to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

N-(imidazo[1,2-a]pyridin-2-ylmethyl)-2-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c1-10-12(5-7-19-10)14(18)15-8-11-9-17-6-3-2-4-13(17)16-11/h2-7,9H,8H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMGTYDGPJYFSHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NCC2=CN3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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